Lipophilicity (LogP) Differentiation
1-Butyl-5-chloro-1H-pyrazole-4-carboxylic acid exhibits a calculated LogP of approximately 1.70 , placing it precisely between the more polar unsubstituted 5-chloro-1H-pyrazole-4-carboxylic acid (LogP 0.70–0.86) [1] and the more lipophilic 1-tert-butyl-5-chloro analog (LogP 1.99) . This intermediate lipophilicity is critical for balancing passive membrane permeability with aqueous solubility—a key parameter in fragment-based drug discovery where early-stage compounds must achieve sufficient cell penetration without compromising developability.
| Evidence Dimension | Predicted/calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.70 (predicted; Fluorochem datasheet) |
| Comparator Or Baseline | 5-Chloro-1H-pyrazole-4-carboxylic acid (LogP 0.70–0.86); 1-tert-Butyl-5-chloro-1H-pyrazole-4-carboxylic acid (LogP 1.99) |
| Quantified Difference | ΔLogP ≈ +0.84 to +1.00 vs. non-alkylated analog; ΔLogP ≈ −0.29 vs. tert-butyl analog |
| Conditions | Calculated LogP values from XLogP3, ACD/LogP, and vendor-reported predictions |
Why This Matters
This LogP differentiation allows medicinal chemists to precisely tune lipophilicity in a pyrazole-4-carboxylic acid series without introducing additional heteroatoms or altering the core scaffold, directly impacting compound prioritization during hit-to-lead campaigns.
- [1] PubChem. 5-Chloro-1H-pyrazole-4-carboxylic acid, CID 56933212. XLogP3 computed property. View Source
